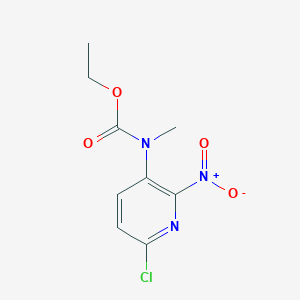

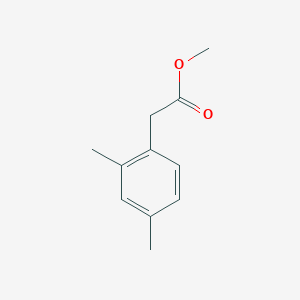

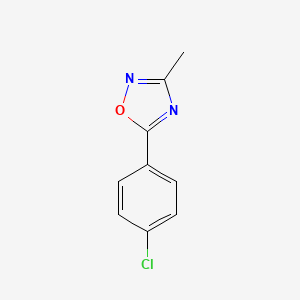

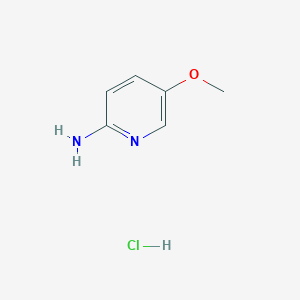

![molecular formula C14H8F6S B3058565 Bis[4-(trifluoromethyl)phenyl] sulfide CAS No. 90141-51-8](/img/structure/B3058565.png)

Bis[4-(trifluoromethyl)phenyl] sulfide

説明

Bis[4-(trifluoromethyl)phenyl] sulfide , also known as trifluoromethylthiobenzene , is a chemical compound with the molecular formula C7H5F3S and a molar mass of 178.17 g/mol . It is a colorless to almost colorless liquid with a characteristic stench . Here are some key details:

Molecular Structure Analysis

F | S / \ F-C-C-F \ / C Physical And Chemical Properties Analysis

科学的研究の応用

Chelation Efficiency in Lanthanide Separation

A study by Pu et al. (2020) highlighted the chelation capabilities of Bis[o-(trifluoromethyl)phenyl]dithiophosphinate, a sulfur-donating ligand, demonstrating its effectiveness in separating trivalent lanthanides from actinides. This separation is crucial in nuclear waste management and recycling of rare earth elements. The study found that the ligand's chelation efficiency is significantly influenced by the placement and number of -CF3 groups, which aids in desolvation and enhances interaction with lanthanides (Pu et al., 2020).

Applications in Organic Synthesis and Material Science

Patra et al. (2005) discussed the use of Bis[4-(trimethylsilyl)phenyl]diselenide and its disulfide counterpart as odorless alternatives for commonly used diphenyl diselenide and diphenyl disulfide in various syntheses. These compounds facilitate the production of less odorous selenium(II) and selenium(IV) derivatives, improving the work environment in labs and potentially broadening the application of selenium and sulfur derivatives in organic synthesis (Patra et al., 2005).

Heavy Metal Sorption

Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres have been developed for efficient removal of heavy metals from aqueous solutions. This application is particularly relevant in environmental cleanup and water treatment technologies. The copolymer microspheres demonstrated high efficiency in sorbing Cu(II), Zn(II), Cd(II), and Pb(II) ions, showcasing the potential for these materials in addressing water pollution and heavy metal contamination (Podkościelna, 2013).

OLED Technology

Su and Zheng (2019) reported the synthesis of red iridium(III) complexes with Bis[4-(trifluoromethyl)phenyl] sulfide derivatives, which were rapidly synthesized and applied in organic light-emitting diodes (OLEDs). These compounds contribute to the advancement of display and lighting technologies by offering materials with high phosphorescence quantum yields and improved device performances (Su & Zheng, 2019).

Chemoselective Oxidation Catalysts

Russo and Lattanzi (2009) explored the use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a highly effective catalyst for the oxidation of sulfides to sulfoxides. This work is significant for the field of synthetic chemistry, providing a mild, efficient method for selectively oxidizing sulfides, a valuable transformation in various chemical syntheses (Russo & Lattanzi, 2009).

特性

IUPAC Name |

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQSDGUQZODCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509575 | |

| Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90141-51-8 | |

| Record name | 1,1'-Sulfanediylbis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。